(2-Methyl-5-oxocyclopentyl)-oxoacetic acid ethyl ester (2-Methyl-5-oxocyclopentyl)-oxoacetic acid ethyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC16490224
InChI: InChI=1S/C10H14O4/c1-3-14-10(13)9(12)8-6(2)4-5-7(8)11/h6,8H,3-5H2,1-2H3
SMILES:
Molecular Formula: C10H14O4
Molecular Weight: 198.22 g/mol

(2-Methyl-5-oxocyclopentyl)-oxoacetic acid ethyl ester

CAS No.:

Cat. No.: VC16490224

Molecular Formula: C10H14O4

Molecular Weight: 198.22 g/mol

* For research use only. Not for human or veterinary use.

(2-Methyl-5-oxocyclopentyl)-oxoacetic acid ethyl ester -

Specification

Molecular Formula C10H14O4
Molecular Weight 198.22 g/mol
IUPAC Name ethyl 2-(2-methyl-5-oxocyclopentyl)-2-oxoacetate
Standard InChI InChI=1S/C10H14O4/c1-3-14-10(13)9(12)8-6(2)4-5-7(8)11/h6,8H,3-5H2,1-2H3
Standard InChI Key MAFVZWYBTHVSDU-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C(=O)C1C(CCC1=O)C

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is ethyl 2-(2-methyl-5-oxocyclopentyl)-2-oxoacetate . Its molecular formula is C₁₀H₁₄O₄, with a molecular weight of 198.22 g/mol . The structure features a cyclopentane ring substituted with a methyl group at position 2, two ketone groups at positions 2 and 5, and an ethyl ester moiety attached to the α-keto acid group .

Synthesis and Purification

Synthetic Routes

While detailed synthetic protocols are proprietary, the compound is likely synthesized through a multi-step process involving:

  • Cyclopentane Ring Formation: Cyclization of a diketone precursor to generate the 2-methyl-5-oxocyclopentane scaffold.

  • α-Keto Acid Introduction: Condensation with glyoxylic acid derivatives to install the α-keto acid group.

  • Esterification: Reaction with ethanol in the presence of an acid catalyst to form the ethyl ester .

Physicochemical Properties and Stability

Solubility and Reactivity

  • Solubility: Moderately soluble in polar aprotic solvents (e.g., dimethyl sulfoxide, acetone) and sparingly soluble in water .

  • Stability: Stable under inert atmospheres but prone to hydrolysis in acidic or basic conditions due to the ester group .

Thermal Properties

No melting point data are publicly available, but analogous esters typically exhibit melting ranges between 50–100°C.

SupplierPurity (%)Package SizePrice (USD)Lead TimeShipment Origin
A2B Chem 97250 mg–5 g853–3,94912 daysUnited States
eNovation CN 955 g2,99020 daysChina
Capot Chemical N/ACustomQuoteN/AChina
Coresyn Pharmatech N/ACustomQuoteN/AChina

Prices scale non-linearly with quantity, reflecting synthesis complexity .

Applications in Pharmaceutical Research

Role in DAAO Inhibitor Development

The compound is cited in patent JP2007517056A as a structural analog in the synthesis of D-amino acid oxidase (DAAO) inhibitors . DAAO inhibitors are investigated for treating neurodegenerative disorders (e.g., Alzheimer’s disease) by modulating D-serine levels, which influence NMDA receptor activity . While not the active pharmaceutical ingredient itself, this ester’s α-keto acid group is critical for coordinating to the DAAO active site in precursor molecules .

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